molecular formula C10H6N2OS B8368553 5-Thia-1,8b-diazaacenaphthylene-4-carbaldehyde

5-Thia-1,8b-diazaacenaphthylene-4-carbaldehyde

Cat. No. B8368553
M. Wt: 202.23 g/mol
InChI Key: SKISFOVXRMYXKH-UHFFFAOYSA-N
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Patent
US06235731B1

Procedure details

To a solution of 2.541 g (12.441 mM) of 5-thia-1,8b-diazaacenaphthylene-4-methanol in 30 ml of N,N-dimethylformamide was added 6 g of activated manganese dioxide (Aldrich), and the mixture was stirred at room temperature overnight. This reaction mixture was filtered and the filter cake was washed with N,N-dimethylformamide. The filtrate and washes were combined and the solvent was distilled off under reduced pressure. The crude 5-thia-1,8b-diazaacenaphthylene-4-carbaldehyde thus obtained was not purified but used as it was in the next reaction.
Name
5-thia-1,8b-diazaacenaphthylene-4-methanol
Quantity
2.541 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[C:3]2[N:12]3[C:7](=[CH:8][CH:9]=[CH:10][C:11]=13)[S:6][C:5]([CH2:13][OH:14])=[CH:4]2>CN(C)C=O.[O-2].[O-2].[Mn+4]>[N:1]1[CH:2]=[C:3]2[N:12]3[C:7](=[CH:8][CH:9]=[CH:10][C:11]=13)[S:6][C:5]([CH:13]=[O:14])=[CH:4]2 |f:2.3.4|

Inputs

Step One
Name
5-thia-1,8b-diazaacenaphthylene-4-methanol
Quantity
2.541 g
Type
reactant
Smiles
N=1C=C2C=C(SC3=CC=CC1N23)CO
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
6 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
This reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with N,N-dimethylformamide
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N=1C=C2C=C(SC3=CC=CC1N23)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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